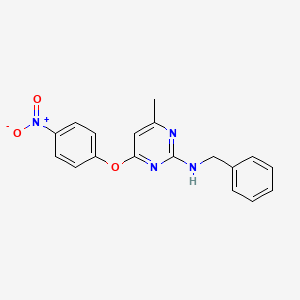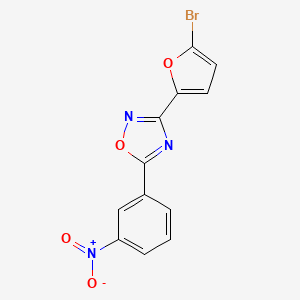![molecular formula C19H19ClN2O2 B5563563 3-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5563563.png)
3-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The interest in synthesizing and analyzing derivatives of piperidine and benzamide is largely due to their potential in various therapeutic applications and their intriguing chemical properties. Piperidine derivatives, in particular, have been explored for their anti-acetylcholinesterase activity, which is a key area of research in the development of treatments for neurodegenerative diseases (Sugimoto et al., 1990).
Synthesis Analysis
The synthesis of derivatives similar to "3-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide" involves various chemical reactions to introduce functional groups that modulate the molecule's biological activity. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showcases how substitutions at the benzamide moiety can significantly increase anti-acetylcholinesterase activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of these compounds is crucial in determining their reactivity and interaction with biological targets. Studies involving X-ray diffraction and DFT calculations provide insights into the optimized molecular geometries and electronic properties, aiding in the understanding of how structural features correlate with biological activities (Demir et al., 2016).
Chemical Reactions and Properties
The reactivity of these compounds under various conditions can be predicted by their chemical structures. For example, the presence of the piperidine moiety and its substitution patterns are key factors influencing the compounds' chemical reactions, as seen in the synthesis and evaluation of their activities (Sonda et al., 2003).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are essential for understanding the compound's behavior in different environments and for formulation purposes. The characterization of these properties is often achieved through techniques such as X-ray crystallography and spectroscopic methods (Gawell, 2003).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are determined by the functional groups present in the molecule. Studies on the interaction of these compounds with various reagents can provide valuable information on their chemical behavior and potential for modifications (Leonetti et al., 2006).
Aplicaciones Científicas De Investigación
Serotonin Receptor Agonists for Gastrointestinal Motility
Sonda et al. (2003) designed and synthesized benzamide derivatives with serotonin 4 (5-HT(4)) receptor agonist activity to enhance gastrointestinal motility. Although initial compounds showed low oral bioavailability due to poor intestinal absorption, modifications to the molecular structure led to improved absorption rates and pharmacological profiles, suggesting potential applications in treating gastrointestinal disorders Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003.
Antibacterial Metal Complexes
Khatiwora et al. (2013) synthesized metal complexes of new benzamides, including derivatives similar to the queried compound, and evaluated their antibacterial activity. The copper complexes showed enhanced activity against various bacterial strains, indicating the potential of such compounds in developing new antibacterial agents Khatiwora, Joshi, Puranik, Darmadhikari, Athawale, Deshp, & Kashalkar, 2013.
Prokinetic Agents with Reduced Side Effects
A study by Sonda et al. (2004) focused on synthesizing benzamide derivatives as selective serotonin 4 receptor agonists with the aim of developing novel prokinetic agents that could enhance gastric emptying and defecation with reduced side effects. Their findings suggest the therapeutic potential of these compounds for both upper and lower gastrointestinal tract disorders Sonda, Katayama, Kawahara, Sato, & Asano, 2004.
Anti-Fatigue Effects
Wu et al. (2014) synthesized benzamide derivatives and investigated their anti-fatigue effects in mice. The study found that certain derivatives significantly enhanced the swimming capacity of mice, suggesting potential applications in addressing fatigue Wu, Fan, Pan, Zhai, Niu, Li, & Mei, 2014.
Bioactive O-Substituted Derivatives
Khalid et al. (2013) created O-substituted derivatives of a piperidine-bearing sulfonamide, demonstrating significant activity against butyrylcholinesterase, an enzyme associated with neurodegenerative diseases. This highlights the compound's potential in the development of treatments for conditions like Alzheimer's disease Khalid, Rehman, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013.
Mecanismo De Acción
Propiedades
IUPAC Name |
3-chloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-15-8-6-7-14(13-15)18(23)21-17-10-3-2-9-16(17)19(24)22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJSWXFCMJIVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5563491.png)
![N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563499.png)


![N-(3-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5563510.png)
![1-(3-methylbutanoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5563517.png)

![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563530.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5563542.png)
![ethyl 2-[(4-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B5563549.png)
![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5563564.png)
![ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-piperazinyl]propanoate](/img/structure/B5563573.png)
